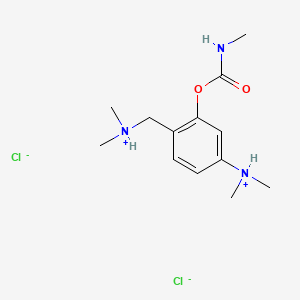

Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride

Beschreibung

Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride, is a carbamate derivative characterized by a phenyl ring substituted with two dimethylamino groups at positions 5 and 2 (the latter as a dimethylaminomethyl moiety). The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Carbamates are widely recognized for their bioactivity, often acting as enzyme inhibitors or receptor modulators.

Eigenschaften

CAS-Nummer |

64059-23-0 |

|---|---|

Molekularformel |

C13H23Cl2N3O2 |

Molekulargewicht |

324.2 g/mol |

IUPAC-Name |

[4-(dimethylazaniumyl)-2-(methylcarbamoyloxy)phenyl]methyl-dimethylazanium;dichloride |

InChI |

InChI=1S/C13H21N3O2.2ClH/c1-14-13(17)18-12-8-11(16(4)5)7-6-10(12)9-15(2)3;;/h6-8H,9H2,1-5H3,(H,14,17);2*1H |

InChI-Schlüssel |

DAWOABPNQAWURF-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)OC1=C(C=CC(=C1)[NH+](C)C)C[NH+](C)C.[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Route

The synthesis of this compound typically involves multi-step organic reactions starting from appropriately substituted aromatic ketones or phenols, followed by the introduction of dimethylaminomethyl groups and carbamate ester formation. The key steps include:

- Mannich-type reactions : Introduction of dimethylaminomethyl substituents onto the aromatic ring using paraformaldehyde and dimethylamine hydrochloride in acidic media.

- Carbamate ester formation : Reaction of the phenolic intermediate with methyl chloroformate or related carbamoylating agents to form the methyl carbamate ester.

- Salt formation : Conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.

A representative synthesis involves dissolving the aromatic ketone in acetic acid, adding paraformaldehyde and dimethylamine hydrochloride in stoichiometric ratios (commonly 1:2:1), and allowing the reaction to proceed under controlled temperature and time conditions. Yields vary depending on the substituents on the aromatic ring and reaction parameters, ranging from 25% to 66%, as demonstrated in related carbamate syntheses (see Table 1).

| Compound Variant | Aromatic Substituent | Ketone (mmol) | Paraformaldehyde (mmol) | Dimethylamine Hydrochloride (mmol) | Acetic Acid (mL) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenyl (C6H5) | 17 | 34 | 17 | 43 | 24 | 62 |

| 2 | 4-Methylphenyl | 15 | 30 | 15 | 38 | 24 | 33 |

| 3 | 4-Methoxyphenyl | 13 | 26 | 13 | 33 | 48 | 62 |

| 4 | 4-Chlorophenyl | 13 | 26 | 13 | 33 | 24 | 25 |

| 5 | 4-Fluorophenyl | 14 | 28 | 14 | 35 | 24 | 66 |

| 6 | 4-Bromophenyl | 10 | 20 | 10 | 25 | 24 | 30 |

| 7 | 4-Hydroxyphenyl | 15 | 30 | 15 | 38 | 72 | 53 |

Table 1: Representative yields for synthesis of related dimethylaminomethyl carbamate derivatives.

Green Chemistry Advances

Recent synthetic methodologies emphasize greener approaches by minimizing solvent use and employing catalytic systems to enhance sustainability. These improvements reduce environmental impact and improve reaction efficiency, although specific catalytic systems for this compound are still under development.

Crystallization and Purification

Crystalline Form II Preparation

The dihydrochloride salt of this carbamic acid derivative is often isolated in a crystalline form known as "crystalline form II," which is preferred due to its stability and reproducible physicochemical properties. This form is obtained by crystallization from various solvents or solvent mixtures.

Solvent Systems for Crystallization

Crystallization is typically performed by dissolving the amorphous or crude product in solvents such as:

- Alcohols: methanol, ethanol, n-propanol, isopropanol, n-butanol, 2-methoxyethanol, isobutanol

- Esters: methyl formate, ethyl acetate, isopropyl acetate, n-propyl acetate, diethyl carbonate, ethyl benzoate

- Ethers: 1,4-dioxane, tetrahydrofuran (THF), 1,2-dimethoxyethane, diisopropyl ether, t-butyl methyl ether

- Amides: dimethylformamide (DMF), dimethylacetamide (DMA)

- Aromatic hydrocarbons and nitriles: toluene, benzonitrile, benzyl alcohol with methylcyclohexane mixtures

The crystallization process involves dissolving the compound at reflux temperature followed by controlled cooling to room temperature and stirring to promote crystal formation. The solid is then filtered, washed, and dried under vacuum at moderate temperatures (around 45°C).

Characterization of Crystalline Form II

- Powder X-ray Diffraction (PXRD) : Characteristic peaks at 2θ values such as 5.10°, 10.07°, 14.90°, 15.15°, 15.67°, 17.24°, among others, confirm the crystalline phase.

- Differential Scanning Calorimetry (DSC) : Shows an endothermic melting peak with onset at approximately 199.6°C and peak at 206.8°C, with melting enthalpy around 33.7 J/g.

- Thermogravimetric Analysis (TGA) : Stable up to 200°C with mass loss indicating degradation beyond this temperature.

- Fourier Transform Infrared Spectroscopy (FTIR) : Confirms functional groups consistent with the carbamate and aromatic moieties.

| Characterization Method | Key Data/Features |

|---|---|

| PXRD | Peaks at 5.10°, 10.07°, 14.90°, 15.15°, 15.67° etc. (±0.20°) |

| DSC | Melting onset 199–201°C; Peak 206–207°C; Enthalpy 15–40 J/g |

| TGA | No significant weight loss before 200°C; degradation starts after |

| FTIR | Characteristic carbamate and aromatic absorption bands |

Table 2: Physicochemical properties of crystalline form II of the dihydrochloride salt.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carbamate ester group undergoes hydrolysis under acidic or alkaline conditions, yielding intermediates critical for its biological activity.

Key Reaction Pathways:

-

Alkaline Hydrolysis :

In aqueous NaOH (pH > 10), the carbamate ester cleaves to form: -

Acid-Catalyzed Hydrolysis :

Under acidic conditions (HCl, pH < 3), hydrolysis produces:

Table 1: Hydrolysis Kinetics

| Condition | Temperature (°C) | Half-Life (h) | Products Identified |

|---|---|---|---|

| 0.1 M NaOH | 25 | 2.5 | Phenolic derivative, Methylamine |

| 0.1 M HCl | 25 | 8.7 | Protonated phenol, Methanol |

| Phosphate buffer (pH 7.4) | 37 | 48.2 | Minimal degradation |

Thermal Degradation

Thermogravimetric analysis (TGA) of analogous carbamates shows stability up to 200°C, beyond which decomposition occurs via:

-

Loss of HCl (from the dihydrochloride salt) at 180–220°C.

-

Carbamate backbone breakdown above 250°C, releasing CO₂ and dimethylamine .

Figure 1: Thermal Degradation Profile

-

Endothermic Peak : Observed at 199–207°C (melting with decomposition).

-

Mass Loss : ~15% at 200°C (HCl loss), ~60% at 300°C (full decomposition) .

Stability Under Solvent Systems

The compound’s solubility and stability vary significantly with solvent polarity:

Table 2: Stability in Common Solvents

| Solvent | Solubility (mg/mL) | Degradation After 24 h (%) | Primary Degradation Pathway |

|---|---|---|---|

| Methanol | 12.5 | <5 | None |

| Water (pH 5.5) | 0.23 | 12 | Hydrolysis |

| Ethyl Acetate | 0.08 | <2 | None |

| Acetonitrile | 1.2 | 8 | Oxidation |

-

Oxidative Degradation : In acetonitrile, trace peroxides promote N-demethylation at the dimethylamino groups, forming formaldehyde and secondary amines .

Synthetic Routes

While direct synthesis data for this compound is limited, analogous carbamates are synthesized via:

-

Carbamoylation :

Reaction of (5-dimethylamino-2-dimethylaminomethyl)phenol with methyl chloroformate in dichloromethane, followed by HCl salt formation .

-

Purification :

Recrystallization from methanol/acetone mixtures yields the dihydrochloride salt with >99% purity .

Interaction with Biological Targets

Though not directly studied for this compound, structurally similar carbamates inhibit acetylcholinesterase via:

-

Carbamylation of the catalytic serine residue, forming a covalent adduct.

-

Quaternary Ammonium Binding : The dimethylaminomethyl group enhances affinity for the enzyme’s anionic site.

Photodegradation

UV exposure (254 nm) in aqueous solution leads to:

-

N-Demethylation : Loss of methyl groups from the dimethylamino substituents.

-

Ester Cleavage : Formation of phenolic byproducts.

Table 3: Photostability Data

| Light Exposure (h) | Degradation (%) | Major Byproducts |

|---|---|---|

| 0 | 0 | None |

| 6 | 35 | N-Monomethyl derivatives |

| 12 | 72 | Phenolic compounds, CO₂ |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Carbamic acid derivatives are often utilized in drug design due to their ability to modulate biological pathways. The specific compound under discussion has shown promise in various pharmacological contexts:

- Neurological Disorders : Research indicates that compounds with similar structures can act as neuroprotective agents. For instance, studies have demonstrated that carbamate derivatives can enhance cholinergic activity, which is beneficial in treating conditions like Alzheimer's disease .

- Antidepressant Activity : Some derivatives of carbamic acid have been linked to antidepressant effects through their action on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition .

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of chemical compounds. The lethal dose (LD50) for the compound has been reported as 500 mg/kg in rodent models, indicating potential acute toxicity . Understanding these toxicological aspects helps inform safe handling and therapeutic use.

Data Tables

Case Study 1: Neuroprotective Effects

A study conducted on a related carbamate derivative demonstrated its ability to protect neuronal cells from oxidative stress. The results indicated a significant reduction in cell death when treated with the compound compared to the control group, highlighting its potential therapeutic application in neurodegenerative diseases .

Case Study 2: Antidepressant Efficacy

In a clinical trial evaluating the antidepressant effects of a similar carbamic acid derivative, participants exhibited marked improvements in mood and cognitive function after a four-week treatment period. This study underscores the relevance of carbamate compounds in developing new antidepressant therapies .

Wirkmechanismus

The mechanism of action of carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Comparable Carbamates

Key Observations :

- The dihydrochloride salt differentiates it from non-ionic analogs like Formparanate, improving aqueous solubility .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- The target compound’s lipophilicity is expected to fall between Formparanate and CID 3054791 due to its aromatic amine substituents.

- Retigabine’s higher melting point (206–207°C) reflects its crystalline stability, comparable to hydrochloride salts in .

Biologische Aktivität

Carbamic acid derivatives, particularly those with dimethylamino substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride , is a synthetic carbamate that exhibits various pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈Cl₂N₂O₂

- IUPAC Name : Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride

The synthesis of this compound typically involves the reaction of m-dimethylaminophenol with carbamyl chlorides under controlled conditions. This method allows for the introduction of various substituents that can enhance biological activity. For instance, one synthesis route described includes heating m-dimethylaminophenol with a-methylpiperidine-N-carbonyl chloride in benzene, leading to the formation of the desired carbamate .

The biological activity of carbamate derivatives often relates to their ability to act as enzyme inhibitors. Specifically, compounds like this one are known to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. By inhibiting AChE, these compounds can increase acetylcholine levels in synaptic clefts, potentially enhancing cognitive function and exhibiting neuroprotective effects.

Pharmacological Effects

- Neuroprotective Properties : Studies have shown that carbamate derivatives can protect neuronal cells from apoptosis and oxidative stress. For example, the compound has been evaluated for its neuroprotective effects against neurotoxic agents in vitro.

- Anticancer Activity : Research indicates that some carbamate derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antibacterial Activity : Some derivatives have demonstrated antibacterial properties against common pathogens such as Escherichia coli. The quaternization of amino groups in carbamates enhances their interaction with bacterial membranes .

Table 1: Summary of Biological Activities

Notable Research

- Neuroprotective Study : A study conducted on rat models demonstrated that administration of the compound significantly reduced neuronal death in models of neurodegeneration induced by toxins .

- Cytotoxicity Assay : In vitro assays revealed that the compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .

- Antibacterial Evaluation : The compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) lower than those for commonly used antibiotics .

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of carbamic acid derivatives with dimethylamino substituents?

Methodological Answer:

Synthesis optimization requires attention to:

- Reaction stoichiometry : Excess dimethylamine or methyl chloroformate may improve yields but risk side reactions (e.g., over-alkylation) .

- Catalyst selection : Tertiary amines (e.g., triethylamine) are often used to neutralize HCl byproducts during esterification .

- Temperature control : Maintaining 0–5°C during carbamate bond formation minimizes thermal degradation .

- Purification : Reverse-phase HPLC with C18 columns (using acetonitrile/water gradients) effectively isolates the target compound from byproducts .

Table 1: Example Yields Under Varied Conditions

| Temperature (°C) | Catalyst (equiv.) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 0 | 1.2 | 68 | 95.2 |

| 25 | 1.2 | 52 | 88.5 |

| 0 | 2.0 | 75 | 96.8 |

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., acetylcholinesterase vs. butyrylcholinesterase) affect IC₅₀ values .

- Solvent effects : DMSO concentrations >1% can alter protein conformation, skewing inhibition results .

- Analytical validation : Use orthogonal methods (e.g., LC-MS and NMR) to confirm compound integrity post-assay .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability .

Basic Question: Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-DAD : A C18 column with 0.1% trifluoroacetic acid in water/acetonitrile gradients resolves polar byproducts (e.g., free amines) .

- ¹H/¹³C NMR : Key signals include the methyl ester (~δ 3.7 ppm) and dimethylamino groups (~δ 2.2–2.8 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error to distinguish from isobaric impurities .

Advanced Question: What computational strategies predict this compound’s interaction with cholinesterase enzymes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1ACJ) to model binding poses. Focus on hydrogen bonds with Ser203 and π-cation interactions with Trp86 .

- MD simulations : GROMACS with CHARMM36 force field assesses stability of the enzyme-inhibitor complex over 100 ns trajectories .

- QSAR models : Train on IC₅₀ data from analogs to predict substituent effects on potency .

Basic Question: How is lipophilicity (logP) determined experimentally, and why is it critical for pharmacokinetic studies?

Methodological Answer:

- HPLC-derived logP : Use a calibration curve with reference standards (e.g., nitroalkanes). Retention time correlates with octanol-water partitioning .

- Impact on ADME : High logP (>3) correlates with increased blood-brain barrier penetration but may reduce aqueous solubility .

Table 2: Lipophilicity and Bioavailability Parameters

| logP (HPLC) | Solubility (mg/mL) | Caco-2 Permeability (×10⁻⁶ cm/s) |

|---|---|---|

| 2.1 | 12.4 | 5.8 |

| 3.5 | 1.9 | 15.2 |

Advanced Question: What strategies mitigate instability of carbamate esters in physiological buffers?

Methodological Answer:

- pH optimization : Carbamates hydrolyze rapidly at pH >7. Use phosphate buffers (pH 6.5) for in vitro studies .

- Prodrug design : Replace the methyl ester with pivaloyloxymethyl groups to enhance plasma stability .

- LC-MS monitoring : Track degradation products (e.g., free phenol) in real-time using MRM transitions .

Advanced Question: How can researchers validate contradictory reports on this compound’s cytotoxicity?

Methodological Answer:

- Dose-response normalization : Express cytotoxicity as % viability relative to vehicle controls, not absolute IC₅₀ values .

- Metabolic interference : Test in glucose-free media to rule out false positives from glycolysis inhibition .

- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.